molecular formula C12H14N2S B2482468 4-(1H-indol-3-yl)butanethioamide CAS No. 59108-93-9

4-(1H-indol-3-yl)butanethioamide

Cat. No. B2482468
CAS RN: 59108-93-9
M. Wt: 218.32
InChI Key: QJOQSAMYQIHILJ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)butanethioamide is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 . It is a derivative of indole, a heterocyclic compound that is found in many natural products and drugs .


Molecular Structure Analysis

The molecular structure of 4-(1H-indol-3-yl)butanethioamide consists of an indole ring attached to a butanethioamide group . Indole is an aromatic heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(1H-indol-3-yl)butanethioamide are not detailed in the available literature, indole derivatives are known to undergo various reactions . For example, indole can be deprotonated at the nitrogen end of the pyrrole ring, forming salts that act as good nucleophiles .

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . They are being explored for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Future research may focus on the synthesis of novel indole derivatives and their potential applications in drug development .

properties

IUPAC Name

4-(1H-indol-3-yl)butanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOQSAMYQIHILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-3-yl)butanethioamide

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